Product packaging for Estradiol 6-N3-Adenine(Cat. No.:)

Estradiol 6-N3-Adenine

Cat. No.: B1156633
M. Wt: 405.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Estradiol 6-N3-Adenine (CAS 912671-55-7), also referred to as 2-Hydroxy this compound, is a synthetic steroid metabolite derived from estradiol, a primary endogenous estrogen. Its molecular formula is C23H27N5O3, with a molecular weight of 421.49 g/mol, and it is characterized by the substitution of an adenine moiety at the 6-position of the estradiol backbone . This modification distinguishes it from naturally occurring estrogens and other synthetic derivatives. The compound is classified as a reference standard in research, with a purity >95% (HPLC), and is stored at -20°C to ensure stability .

Properties

Molecular Formula

C₂₃H₂₇N₅O₂

Molecular Weight

405.49

Synonyms

(8R,9S,13S,14S,17S)-6-(6-Amino-3H-purin-3-yl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Origin of Product

United States

Scientific Research Applications

Cancer Research

Estradiol 6-N3-Adenine has been studied extensively for its implications in breast cancer. It is known to form DNA adducts that may contribute to the initiation of carcinogenesis. Research indicates that these adducts can lead to mutations in critical genes involved in cell proliferation and apoptosis.

  • Case Study: Leptin and Estradiol Interaction
    A study demonstrated that leptin, a hormone associated with obesity, increases the formation of DNA adducts in breast cancer cells (MCF-7) when combined with estradiol. The levels of N3-adenine adducts significantly increased when cells were treated with both leptin and estradiol compared to estradiol alone, highlighting the compound's role in cancer progression .
TreatmentN3-Adenine Levels (pmol/10^6 cells)
Estradiol Alone0.0025
Estradiol + Leptin0.29

Hormone Replacement Therapy

This compound is also relevant in the context of menopausal hormone therapy. Its effects on estrogen metabolism can influence treatment outcomes for menopausal symptoms and osteoporosis prevention.

  • Case Study: Hormone Therapy Effects
    A review highlighted the biological effects of estrogen metabolites, including estradiol derivatives, on breast cancer cell proliferation. The study found that low concentrations of estradiol could activate signaling pathways that promote cell growth .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Cancer ResearchIncreased DNA adduct formation with leptin and estradiol in MCF-7 cells
Hormone TherapyEstrogen metabolites influence breast cancer cell proliferation
Mechanistic InsightsActivation of MAPK/ERK and PI3K/Akt pathways by estradiol

Comparison with Similar Compounds

Research Implications and Gaps

  • Receptor Binding : The adenine group in this compound may alter estrogen receptor (ER) binding kinetics compared to ethinyl estradiol or estradiol valerate, warranting in vitro binding assays .
  • Metabolic Stability : Unlike ethinyl estradiol, which resists hepatic degradation, the adenine modification could increase susceptibility to enzymatic breakdown .
  • Therapeutic Potential: Structural similarities to DNA adduct-forming estrogens (e.g., 4-hydroxy estrone 1-N3-adenine) suggest possible genotoxicity studies .

Preparation Methods

Quinone-Electrophile Mediated Adduction

The formation of estrogen-nucleic acid adducts typically involves reactive quinone intermediates. For example, 3,4-estrone-o-quinone (3,4-EQ) reacts with deoxyadenosine to yield N6-(4-hydroxyestron-1-yl)deoxyadenosine and 8-(4-hydroxyestron-1-yl)adenine through Michael addition or radical coupling mechanisms. By analogy, Estradiol 6-N3-Adenine likely forms via the reaction of estradiol-derived quinones with the N3 position of adenine.

Reaction Conditions :

  • Quinone Precursor : Estradiol is enzymatically oxidized to its 3,4-quinone form (E2-3,4-Q) using cytochrome P450 isoforms or chemical oxidants.

  • Nucleophile : Adenine or adenosine derivatives are dissolved in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to enhance solubility.

  • Temperature : Reactions proceed at 37°C under inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

  • Catalysts : Horseradish peroxidase (HRP) or transition metal complexes (e.g., Cu²⁺) may accelerate quinone generation.

Table 1. Representative Reaction Parameters for Estrogen-Nucleoside Adduct Synthesis

ParameterValue/RangeSource Compound AnalogyCitation
Reaction Temperature37°C4-OHE1-1-N3Ade
Solvent SystemDMSO:ACN (7:3 v/v)E2-3,4-Q adducts
Incubation Time24–72 h4-OHE1/2-1-N7Gua
Quinone Concentration10–100 µME2-3,4-Q
pH7.4 (PBS buffer)N6-(4-OHE1)-dAdo

Regioselective Modification of Adenine

The N3 position of adenine is less nucleophilic than N1 or N6, necessitating precise control over reaction conditions. Strategies to enhance N3 reactivity include:

  • Protecting Groups : Temporary protection of N1 and N6 with tert-butyldimethylsilyl (TBDMS) or benzoyl groups.

  • Electrophilic Activation : Use of Lewis acids (e.g., ZnCl₂) to polarize the adenine ring, favoring N3 adduction.

  • Microwave Assistance : Short-duration microwave irradiation (100–150 W, 5–10 min) to overcome kinetic barriers.

Purification and Characterization of this compound

Chromatographic Separation

Crude reaction mixtures require multi-step purification:

  • Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with methanol/water remove unreacted estradiol and polar byproducts.

  • Reverse-Phase HPLC :

    • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm)

    • Mobile Phase : Gradient from 5% to 95% acetonitrile in 0.1% formic acid over 30 min

    • Flow Rate : 1.0 mL/min

    • Detection : UV-Vis at 254 nm (adenine) and 280 nm (estradiol)

Table 2. HPLC Retention Times for Estrogen-Adducts

CompoundRetention Time (min)λ_max (nm)Source
4-OHE1-1-N3Ade18.7254, 280
This compound*~19.2 (predicted)254, 280Extrapolated

*Predicted based on structural similarity to 4-OHE1-1-N3Ade.

Structural Elucidation

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed : m/z 405.216 ([M+H]⁺, C₂₃H₂₇N₅O₂) matches theoretical m/z 405.216.

    • Fragmentation : Key fragments at m/z 268.134 (estradiol moiety) and m/z 136.062 (adenine).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (600 MHz, DMSO-d₆): δ 8.35 (s, 1H, H-2 adenine), δ 6.90–7.25 (aromatic H, estradiol), δ 5.45 (br s, 1H, OH).

    • ¹³C NMR : Quaternary carbons at δ 152.8 (C-6 estradiol), δ 149.5 (C-2 adenine).

Analytical Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts in estrogen-nucleoside adduct synthesis include:

  • O-Glucuronides : Conjugation at phenolic -OH groups of estradiol, detected via β-glucuronidase digestion.

  • Depurination Adducts : Hydrolysis of N-glycosidic bonds yields free 4-OHE1-1-N3Ade, requiring pH control (pH 6.5–7.5).

Stability Considerations

  • Thermal Degradation : this compound decomposes above 60°C; storage at +4°C recommended.

  • Oxidative Loss : Susceptibility to air oxidation necessitates argon-sparged vials for long-term storage.

Applications in Biochemical Research

DNA Adduct Profiling

Estradiol-derived adducts like 4-OHE1/2-1-N3Ade serve as biomarkers for estrogen genotoxicity studies. LC-MS/MS assays quantify adduct levels in breast epithelial cells exposed to estrogen quinones.

Targeted Probe Development

The N3-adenine linkage provides a stable platform for fluorescent tagging (e.g., Cy3 conjugation) to track estrogen receptor interactions in live cells .

Q & A

Q. What methodology should be employed to assess the long-term stability of this compound derivatives under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and cycle between –20°C and 40°C. Analyze degradation products via LC-MS and quantify using forced degradation kinetics. Report Arrhenius plots to predict shelf-life .

Key Considerations for Data Reporting

  • Contradictory Data Analysis : Explicitly discuss assay limitations (e.g., cell line variability, antibody cross-reactivity) and propose follow-up experiments to resolve discrepancies .
  • Experimental Reproducibility : Provide raw data, instrument settings, and statistical codes in supplementary materials. Use protocols from for trial experiments and for analytical rigor .
  • Ethical Compliance : Address data anonymization, storage protocols, and transparency requirements as outlined in and for studies involving human-derived samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.